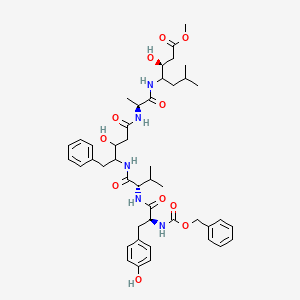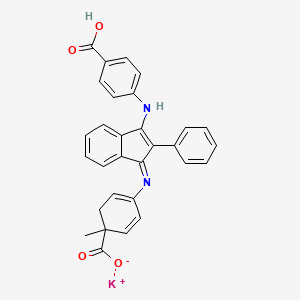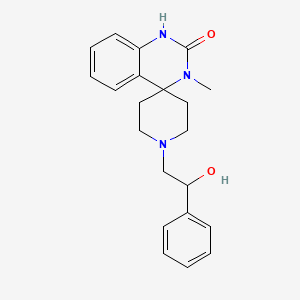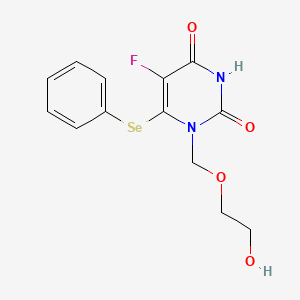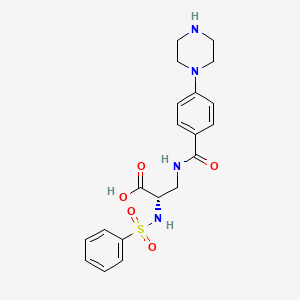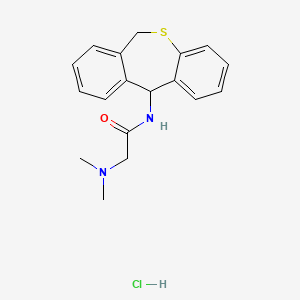
Ralinepag sodium anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ralinepag sodium anhydrous is a potent, titratable, orally administered prostacyclin (IP) receptor agonist used to treat pulmonary arterial hypertension. It is known for its ability to significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition .
Métodos De Preparación
The synthesis of ralinepag sodium anhydrous involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents to ensure the final product’s efficacy and safety. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Ralinepag sodium anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ralinepag sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat pulmonary arterial hypertension by reducing pulmonary vascular resistance and improving exercise capacity. In biology, it is used to study the mechanisms of prostacyclin receptor activation and its effects on vascular function. In chemistry, it serves as a model compound for studying the synthesis and reactivity of prostacyclin receptor agonists .
Mecanismo De Acción
The mechanism of action of ralinepag sodium anhydrous involves its binding to the prostacyclin (IP) receptor, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of smooth muscle cell proliferation. This reduces pulmonary vascular resistance and improves blood flow in the lungs. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of platelet aggregation .
Comparación Con Compuestos Similares
Ralinepag sodium anhydrous is unique among prostacyclin receptor agonists due to its high potency, oral bioavailability, and long half-life. Similar compounds include selexipag and treprostinil, which also target the prostacyclin receptor but differ in their pharmacokinetic profiles and administration routes. This compound offers the advantage of once-daily dosing and a more favorable side effect profile compared to these other compounds .
Propiedades
Número CAS |
1187856-43-4 |
|---|---|
Fórmula molecular |
C23H25ClNNaO5 |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate |
InChI |
InChI=1S/C23H26ClNO5.Na/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);/q;+1/p-1 |
Clave InChI |
KDQFEGDAYHKNDI-UHFFFAOYSA-M |
SMILES canónico |
C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


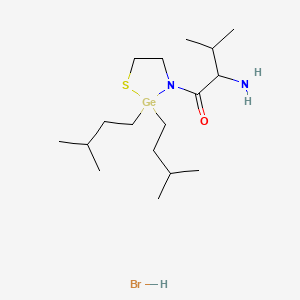

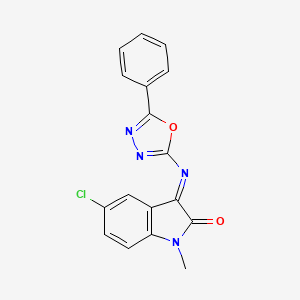
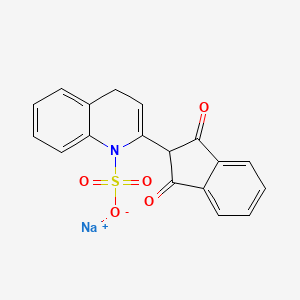
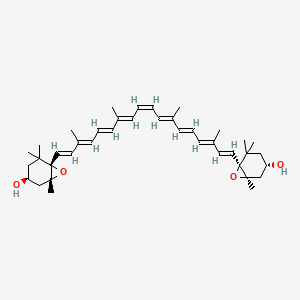

![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
